molecular formula C17H14N2O3 B6386082 5-(3-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261902-78-6

5-(3-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6386082
CAS RN: 1261902-78-6
M. Wt: 294.30 g/mol
InChI Key: TWVDLCUGMCFVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-BPD-95%) is a synthetic organic compound with a range of applications in laboratory experiments and scientific research. It is used as a reagent in organic synthesis, a building block in drug design, and a starting material for the production of pharmaceuticals, agrochemicals, and other organic compounds. 5-BPD-95% has a broad range of biochemical and physiological effects, as well as advantages and limitations in laboratory experiments.

Scientific Research Applications

5-BPD-95% is used as a reagent in organic synthesis, a building block in drug design, and a starting material for the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as imidazoles, pyrazoles, and pyridines. In addition, 5-BPD-95% is used in the synthesis of thiazoles, thiophenes, and oxazoles.

Mechanism of Action

5-BPD-95% acts as a nucleophile in the reaction, attacking the electrophilic carbon of the aldehyde. This forms a new bond, resulting in the formation of a Schiff base. The Schiff base is then reduced with sodium borohydride to yield 5-BPD-95%.
Biochemical and Physiological Effects
5-BPD-95% has a broad range of biochemical and physiological effects. It is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. 5-BPD-95% also inhibits the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folate. Furthermore, 5-BPD-95% has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-BPD-95% in laboratory experiments is its high yield. The synthesis of 5-BPD-95% is a two-step process, and the yield is typically 95%. This makes it a cost-effective reagent for organic synthesis. Additionally, 5-BPD-95% is a versatile reagent, as it can be used in the synthesis of a variety of heterocyclic compounds.
However, there are some limitations to using 5-BPD-95% in laboratory experiments. It is a toxic compound, and should be handled with caution. In addition, it is a relatively unstable compound, and should be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for 5-BPD-95%. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. 5-BPD-95% can be used as a starting material for the synthesis of a variety of heterocyclic compounds, which can then be used in the synthesis of new drugs and agrochemicals.
Another potential application is in the synthesis of new materials. 5-BPD-95% can be used as a building block in the synthesis of new polymers and other materials. Additionally, 5-BPD-95% can be used in the synthesis of new catalysts and other compounds for use in catalysis.
Finally, 5-BPD-95% can be used in the synthesis of new diagnostic and imaging agents. These agents can be used to detect and monitor diseases and other medical conditions.
Conclusion
In conclusion, 5-(3-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-BPD-95%) is a synthetic organic compound with a range of applications in laboratory experiments and scientific research. It is used as a reagent in organic synthesis, a building block in drug design, and a starting material for the production of pharmaceuticals, agrochemicals, and other organic compounds. 5-BPD-95% has a broad range of biochemical and physiological effects, as well as advantages and limitations in laboratory experiments. There are a number of potential future directions for 5-BPD-95%, including the synthesis of new pharmaceuticals and agrochemicals, the synthesis of new materials, and the synthesis of new diagnostic and imaging agents.

Synthesis Methods

5-BPD-95% is synthesized from 3-benzyloxybenzaldehyde and 2,4-dihydroxypyrimidine. The synthesis is initiated with the formation of a Schiff base from the reaction of the aldehyde with the pyrimidine. The Schiff base is then reduced with sodium borohydride to yield 5-BPD-95%. This synthesis is a two-step process, and the yield is typically 95%.

properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16-15(10-18-17(21)19-16)13-7-4-8-14(9-13)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVDLCUGMCFVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine

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